molecular formula C20H23N5O5S B2586691 N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]methyl}ethanediamide CAS No. 1235319-78-4

N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]methyl}ethanediamide

Cat. No.: B2586691
CAS No.: 1235319-78-4
M. Wt: 445.49
InChI Key: SXNAYNGSIJSFSJ-UHFFFAOYSA-N
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Description

N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]methyl}ethanediamide is a structurally complex molecule featuring three key moieties:

Benzodioxole group: A 1,3-benzodioxole ring, known for its role in enhancing metabolic stability and binding affinity in CNS-targeting compounds.

Piperidinyl-thiadiazole carbonyl: A piperidine ring conjugated to a 4-methyl-1,2,3-thiadiazole-5-carbonyl group, which may confer electron-deficient character and influence intermolecular interactions.

Ethanediamide bridge: A central diamide linker that facilitates spatial alignment of the aromatic and heterocyclic groups.

Its synthesis likely involves carbodiimide-mediated coupling (e.g., EDC·HCl and HOBt), as seen in analogous diamide derivatives .

Properties

IUPAC Name

N'-(1,3-benzodioxol-5-ylmethyl)-N-[[1-(4-methylthiadiazole-5-carbonyl)piperidin-4-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O5S/c1-12-17(31-24-23-12)20(28)25-6-4-13(5-7-25)9-21-18(26)19(27)22-10-14-2-3-15-16(8-14)30-11-29-15/h2-3,8,13H,4-7,9-11H2,1H3,(H,21,26)(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXNAYNGSIJSFSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)N2CCC(CC2)CNC(=O)C(=O)NCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]methyl}ethanediamide typically involves multiple steps, including the formation of intermediate compounds. The process may start with the synthesis of the benzodioxole and thiadiazole rings, followed by their coupling with the piperidine ring. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing safety measures to handle potentially hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]methyl}ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]methyl}ethanediamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]methyl}ethanediamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

(E)-4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-N-phenylbenzamide

  • Core Structure: Features a thiazolidinone ring with a dioxo group and benzamide backbone, contrasting with the ethanediamide core of the target compound.
  • Synthesis : Utilizes EDC·HCl and HOBt for amide bond formation, akin to the probable synthesis route of the target compound .
  • Functional Groups : Lacks the piperidinyl-thiadiazole moiety but shares aromatic and heterocyclic elements.

Thiadiazole-Containing Inhibitors

  • Example : Compounds with 1,2,3-thiadiazole linked to piperidine or benzodioxole groups (e.g., COX-2 inhibitors).
  • Key Differences : The target’s ethanediamide bridge distinguishes it from typical ester- or sulfonamide-linked analogues.

Physicochemical and Pharmacokinetic Properties

Parameter Target Compound (E)-4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-N-phenylbenzamide Typical Thiadiazole Inhibitors
Molecular Weight ~550 g/mol (estimated) ~350 g/mol ~300–450 g/mol
Solubility Likely low (lipophilic groups) Moderate (polar benzamide) Variable (depends on substituents)
Synthetic Route Carbodiimide coupling Carbodiimide coupling Suzuki coupling, alkylation

Structural Analysis Techniques

Crystallographic studies of similar compounds often employ:

  • SHELX Suite : For small-molecule refinement and structure solution, particularly SHELXL for high-precision anisotropic displacement parameters .
  • WinGX/ORTEP : For molecular geometry visualization and validation of bond lengths/angles, critical for comparing piperidine ring conformations or thiadiazole planarity .

Research Findings and Limitations

  • Synthesis : The target compound’s synthesis is inferred to follow carbodiimide-mediated amidation, but experimental yields or purity data are unavailable.
  • Biological Activity: No direct evidence exists for its pharmacological profile. Analogues with benzodioxole-thiadiazole hybrids show activity against inflammatory enzymes (e.g., COX-2), suggesting a plausible target pathway.
  • Structural Insights : Computational modeling (unmentioned in evidence) would be required to predict binding modes or stability.

Biological Activity

N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]methyl}ethanediamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound's molecular formula is C22H26N4O4SC_{22}H_{26}N_4O_4S, with a molecular weight of 446.54 g/mol. Its structure features a benzodioxole moiety and a thiadiazole carbonyl group attached to a piperidine ring, which may contribute to its biological activity.

PropertyValue
Molecular FormulaC22H26N4O4S
Molecular Weight446.54 g/mol
LogP3.4933
Polar Surface Area77.914 Ų
Hydrogen Bond Acceptors7
Hydrogen Bond Donors2

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation, potentially leading to anticancer effects.
  • Receptor Modulation : It may interact with various receptors in the body, modulating their activity and resulting in therapeutic effects.
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties against various pathogens.

Antitumor Activity

A study evaluated the antitumor effects of this compound on different cancer cell lines. The results indicated significant cytotoxicity against several types of cancer cells:

Cell LineIC50 (µM)
Mia PaCa-212.5
PANC-115.0
RKO10.0
LoVo14.0

These findings suggest that the compound could be a promising candidate for further development as an anticancer agent.

Antimicrobial Activity

The compound's derivatives were tested for antimicrobial efficacy against common pathogens using the disk diffusion method. The results showed varying degrees of activity:

PathogenZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12
Candida albicans18

These results indicate that some derivatives possess significant antimicrobial properties, warranting further investigation into their potential clinical applications.

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Cancer Treatment : In vitro studies demonstrated that the compound could induce apoptosis in cancer cells through the activation of caspase pathways.
  • Infection Control : Clinical evaluations showed effectiveness against drug-resistant strains of bacteria and fungi, suggesting its utility in treating infections where conventional antibiotics fail.

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